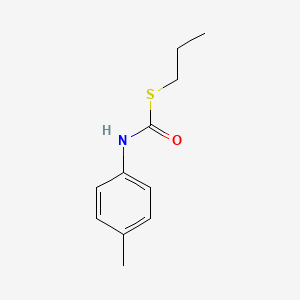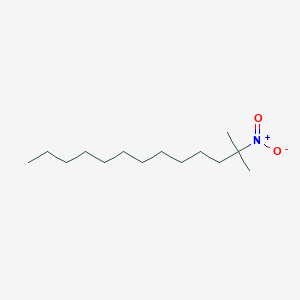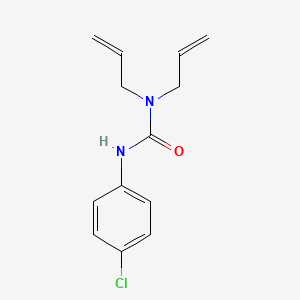
2-(4-Methoxyphenyl)butyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes a methoxyphenyl group attached to a butyronitrile moiety. This compound is utilized in various fields of scientific research due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: 2-(4-methoxyphenyl)butylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism by which DL-2-(4-METHOXYPHENYL)BUTYRONITRILE exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)acetonitrile
- 4-Methoxyphenylacetonitrile
- 4-Methoxyphenylpropionitrile
Uniqueness
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
39066-09-6 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)butanenitrile |
InChI |
InChI=1S/C11H13NO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-7,9H,3H2,1-2H3 |
InChIキー |
FKHHHAOUKWMETF-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)






![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)
